molecular formula C8H12O2 B8804859 5,5-Dimethyl-cyclohex-2-enone-3-ol CAS No. 3471-13-4

5,5-Dimethyl-cyclohex-2-enone-3-ol

Cat. No.: B8804859
CAS No.: 3471-13-4
M. Wt: 140.18 g/mol
InChI Key: PQZVNKWTNLBLHJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-cyclohex-2-enone-3-ol, also systematically known as 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one, is a cyclic enolone with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is a versatile building block in organic synthesis, particularly for constructing complex molecular architectures. It serves as a key precursor for the synthesis of various biologically active derivatives, such as novel isophorone compounds . Researchers utilize this core scaffold in Knoevenagel-Michael reaction cascades to synthesize 1,1-dihomoarylmethane scaffolds like bis-dimedones, which are of significant interest in medicinal chemistry for their potential anti-inflammatory, antioxidant, and anti-diabetic properties . Furthermore, cyclohex-2-enone derivatives, in general, are investigated for their antibacterial and anticancer activities, highlighting the research value of this chemical framework . The compound's structure, featuring both ketone and enol functional groups, allows it to participate in various chemical transformations. Its ionization energy has been determined to be 9.45 eV (vertical value) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

3471-13-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3,9H,4-5H2,1-2H3

InChI Key

PQZVNKWTNLBLHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)O)C

Origin of Product

United States

Comparison with Similar Compounds

5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone

  • Molecular Formula : C₉H₁₂O₃
  • Key Features : Replaces the hydroxyl group in Dimedone with a hydroxymethyl (-CH₂OH) group and introduces an additional methyl group.
  • Applications: Used as a precursor in vitamin E and amino acid synthesis. Exhibits antimicrobial and anticancer activities due to enhanced hydrogen-bonding capacity from the hydroxymethyl group .
  • Comparison : The hydroxymethyl group increases polarity and solubility in polar solvents compared to Dimedone, broadening its utility in medicinal chemistry .

5,5-Dimethyl-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one (CAS 61997-86-2)

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Key Features: Incorporates a 3-nitroanilino substituent at position 3.
  • Applications : The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic aromatic substitution reactions .
  • Comparison: Reduced enol content compared to Dimedone due to steric hindrance from the bulky aromatic substituent, altering tautomeric equilibrium .

5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one (CAS 897660-79-6)

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Key Features : Contains a 5-methylisoxazole moiety.
  • Applications : Demonstrates enhanced neuroprotective activity in cerebral ischemia models, attributed to the isoxazole ring’s ability to modulate neurotransmitter pathways .
  • Comparison : The heterocyclic substituent introduces π-π stacking interactions in biological targets, a feature absent in Dimedone .

Pharmacological Derivatives

5,5-Dimethyl-3-(2-piperazin-1-ylethylamino)-cyclohex-2-enone

  • Molecular Formula : C₁₄H₂₅N₃O
  • Key Features: Piperazine-ethylamino side chain enhances basicity.
  • Applications : Investigated as a CNS-targeting agent due to improved blood-brain barrier penetration .

Data Tables

Table 1. Physicochemical Properties of Selected Cyclohexenone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5,5-Dimethyl-cyclohex-2-enone-3-ol C₈H₁₂O₂ 140.18 -OH, -CH₃ Crystallography, Synthesis
5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone C₉H₁₂O₃ 168.19 -CH₂OH, -CH₃ Vitamin E synthesis, Antimicrobial
5,5-Dimethyl-3-(3-nitroanilino)cyclohex-2-enone C₁₅H₁₈N₂O₃ 274.29 -NH(3-NO₂C₆H₄) Electrophilic catalysis

Research Findings and Trends

  • Crystallographic Utility: Dimedone’s rigid structure facilitates high-resolution crystallographic studies, often refined using SHELXL . Derivatives with aromatic substituents (e.g., phenoxy groups) show reduced crystallinity due to conformational flexibility .
  • Medicinal Chemistry : Piperazine- and isoxazole-containing analogs exhibit improved pharmacokinetic profiles, positioning them as leads in CNS drug discovery .
  • Synthetic Adaptability: Nitro- and cyano-substituted derivatives enable diverse functionalization pathways, outperforming Dimedone in multicomponent reactions .

Preparation Methods

Stork-Danheiser Mechanism

The reaction proceeds through a six-membered cyclic transition state, where LiAlH<sub>4</sub> delivers a hydride to the β-carbon of the vinylogous ester. Acid quenching then eliminates the isobutoxy group, forming the conjugated enol.

Ultrasound-Mediated Proton Transfer

Cavitation bubbles generated by ultrasound enhance molecular collisions, accelerating the keto-enol tautomerization critical to the multicomponent reaction. This negates the need for strong acids or bases.

Role of g-C<sub>3</sub>N<sub>4</sub>.SO<sub>3</sub>H in Cyclocondensation

The sulfonic acid groups on the catalyst stabilize the carbonyl electrophile, facilitating nucleophilic attack by the enol form of dimedone. This lowers the activation energy for C–C bond formation.

Industrial and Environmental Considerations

The ultrasound and acid-catalyzed methods align with green chemistry principles, minimizing waste and energy use. In contrast, the Stork-Danheiser approach generates stoichiometric aluminum waste, necessitating costly purification. Patent data highlight the economic viability of hydrogenation routes for large-scale production, though downstream functionalization remains a hurdle .

Q & A

Q. What experimental methodologies are recommended for the structural characterization of 5,5-Dimethyl-cyclohex-2-enone-3-ol?

Answer:

  • X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries .
  • Validate the structure using NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, DEPT-135) to confirm stereochemistry and functional groups. Cross-reference spectral data with PubChem records (InChIKey: MPEYEQCMWJLKJQ-UHFFFAOYSA-N) .
  • Mass spectrometry (HRMS) ensures molecular formula accuracy (C8_8H12_{12}O2_2) and detects fragmentation patterns .

Q. How can researchers optimize synthetic routes for this compound?

Answer:

  • Temperature and solvent control : Use anhydrous conditions and polar aprotic solvents (e.g., THF) to minimize side reactions. Reaction yields improve at 0–5°C for ketone stabilization .
  • Catalyst screening : Test Lewis acids (e.g., BF3_3·OEt2_2) for regioselective cyclization. Monitor progress via HPLC or GC-MS to identify intermediates .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high-purity isolates .

Q. What bioactivity assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours with colony-forming unit (CFU) counts. Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s predicted vs. experimental receptor-binding affinities?

Answer:

  • Molecular docking (AutoDock Vina) : Compare binding poses of this compound in target enzymes (e.g., cytochrome P450). Use docking score vs. experimental IC50_{50} correlations to validate models .
  • Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability. Analyze RMSD and hydrogen-bond occupancy to explain affinity variations .

Q. What strategies address contradictions in reaction mechanism proposals for the compound’s oxidation pathways?

Answer:

  • Isotopic labeling : Use 18O^{18}O-labeled H2_2O or O2_2 to track oxygen incorporation during ketone formation. Analyze products via LC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of 1H^1H vs. 2H^2H substrates to identify rate-determining steps (e.g., proton transfer vs. electron reorganization) .

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity. Calculate E-factor (kg waste/kg product) to quantify sustainability .
  • Catalyst recycling : Test immobilized enzymes (e.g., lipases on silica) for reusable, solvent-free cyclization. Monitor catalyst lifetime via FTIR and XPS .

Q. What advanced analytical techniques resolve overlapping signals in the compound’s NMR spectra?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping 1H^1H signals (e.g., methyl and hydroxyl protons) through scalar coupling and long-range correlations .
  • Variable-temperature NMR : Heat samples to 50°C to reduce viscosity-induced line broadening, enhancing resolution of diastereotopic protons .

Q. How should researchers design experiments to validate the compound’s stability under varying pH conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1 (HCl), 7 (buffer), and 13 (NaOH) at 40°C for 48 hours. Monitor degradation via UPLC-PDA and identify byproducts with HRMS/MS .
  • Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life. Use Arrhenius plots to extrapolate stability at ambient conditions .

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